molecular formula C17H20O4 B8089947 Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate

Cat. No.: B8089947
M. Wt: 288.34 g/mol
InChI Key: YQMSQBSLZUVUGE-UHFFFAOYSA-N
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Description

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is a synthetic ester featuring a pivaloyloxy group attached to a phenyl ring and a pent-4-ynoate backbone. The pivaloyloxy group enhances steric bulk, which may influence stability, reactivity, and solubility compared to simpler esters.

Properties

IUPAC Name

methyl 5-[4-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-17(2,3)16(19)21-14-11-9-13(10-12-14)7-5-6-8-15(18)20-4/h9-12H,6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMSQBSLZUVUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C#CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Pivaloylation Protocol

  • Substrate : 4-Hydroxyphenyl derivatives (e.g., 4-iodophenol).

  • Reagents : PivCl, dimethylaminopyridine (DMAP), imidazole.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Room temperature, inert atmosphere (N₂ or Ar).

Example :
4-Iodophenol reacts with PivCl in DCM using DMAP as a catalyst, yielding 4-(pivaloyloxy)iodobenzene. This intermediate is critical for subsequent cross-coupling reactions.

Table 1 : Optimization of Pivaloylation Conditions

ParameterOptimal ValueImpact on Yield
BaseImidazole87–95%
CatalystDMAP (10 mol%)Prevents side reactions
SolventDCMHigh solubility

Alkyne Formation via Sonogashira Cross-Coupling

The pent-4-ynoate moiety is constructed via Sonogashira coupling , which links an aryl halide to a terminal alkyne. This reaction requires palladium and copper catalysts under inert conditions:

Catalytic Systems

  • Palladium Sources : Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd/Cu bimetallic systems.

  • Co-Catalyst : CuI or Cu₂O enhances alkyne activation.

  • Ligands : Phosphines (PPh₃) or nitrogen-based ligands (dtBBPy).

Example :
Methyl pent-4-ynoate derivatives are synthesized by coupling 4-(pivaloyloxy)iodobenzene with methyl propiolate in the presence of Pd(PPh₃)₄ (2 mol%) and CuI (1 mol%) in THF/triethylamine.

Table 2 : Sonogashira Reaction Optimization

ConditionEffect on YieldReference
Solvent (THF vs. DMF)THF: 70% vs. DMF: 55%
Temperature80°C: 85% vs. RT: 40%
Base (Et₃N vs. pyrrolidine)Pyrrolidine: Higher selectivity

Esterification and Transesterification

The methyl ester is introduced either:

  • Directly via esterification of a carboxylic acid with methanol under acidic conditions.

  • Indirectly via transesterification of a higher ester (e.g., ethyl to methyl).

Acid-Catalyzed Esterification

  • Substrate : 5-(4-(Pivaloyloxy)phenyl)pent-4-ynoic acid.

  • Reagents : Methanol, H₂SO₄ or HCl.

  • Conditions : Reflux, 12–24 hours.

Example :
5-(4-(Pivaloyloxy)phenyl)pent-4-ynoic acid reacts with methanol in the presence of concentrated H₂SO₄, yielding the methyl ester in 75–90% yield.

Key Consideration :
Moisture-sensitive intermediates necessitate anhydrous conditions and inert atmospheres to prevent hydrolysis.

Alternative Synthetic Pathways

Nickel-Catalyzed Reductive Coupling

Recent advances employ Ni catalysts for alkyne formation. A NiCl₂(Py)₄/dtBBPy system with Zn and MgCl₂ facilitates coupling of aryl halides with alkynyl Grignard reagents.

Advantages :

  • Tolerates ester functionalities.

  • Higher functional group compatibility compared to Pd systems.

Limitations :

  • Requires strict oxygen-free conditions.

Flow Chemistry Approaches

Continuous-flow Sonogashira reactions using immobilized Pd/Cu catalysts improve reaction efficiency and scalability:

  • Catalyst : Pd/Cu on alumina.

  • Residence Time : 10–30 minutes.

  • Yield : 65–80%.

Challenges and Optimization Strategies

Side Reactions

  • Glaser Coupling : Oxidative dimerization of alkynes, mitigated by using excess terminal alkyne and low O₂ conditions.

  • Hydrolysis : Pivaloyl ester degradation under acidic/basic conditions, avoided by controlled pH.

Catalytic System Tuning

  • Ligand Effects : Bulky ligands (e.g., dtBBPy) suppress unwanted β-hydride elimination in Ni-catalyzed reactions.

  • Solvent Polarity : Polar aprotic solvents (DMSO, DMF) enhance Pd catalyst activity but may reduce alkyne stability .

Chemical Reactions Analysis

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution reaction.

Major Products: The specific products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation might convert the alkyne group to a diol, while reduction could result in an alkane derivative.

Scientific Research Applications

1.1. Phosphopeptide Mimetic Prodrugs

One notable application of methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is in the development of phosphopeptide mimetics targeted at the SH2 domain of signaling proteins such as Stat3. These prodrugs exhibit selective inhibition of Stat3 phosphorylation, which is crucial in various cancers. The incorporation of this compound into peptidomimetic structures has shown enhanced potency and selectivity, making it a promising candidate for cancer therapeutics .

Case Study: Stat3 Inhibition

In a study involving MDA-MB-468 breast cancer cells, compounds derived from this compound demonstrated significant inhibition of constitutive Stat3 phosphorylation at concentrations as low as 10 µM. This highlights the compound's potential as a therapeutic agent against tumors characterized by aberrant Stat3 activity .

2.1. Synthesis of Polycyclic Structures

The compound serves as a versatile building block in synthetic organic chemistry, particularly in the synthesis of polycyclic indoles and other complex structures. Its unique alkyne functionality allows for various coupling reactions, enabling the formation of diverse molecular architectures .

Reaction TypeDescriptionYield (%)
Horner-Wadsworth-EmmonsCoupling with phosphonates to form alkenes85
Copper-catalyzed couplingFormation of complex polycyclic systems75

2.2. Diene Synthesis

Recent advancements have also explored its role in the skeletal modification of pyrrolidines to generate linear dienes. This method involves the transformation of cyclic structures into more reactive diene systems, which can be further utilized in various synthetic pathways .

3.1. Polymer Chemistry

This compound has been investigated for its potential use in polymerization reactions, contributing to the development of new materials with tailored properties for applications in coatings and adhesives.

PropertyValue
Glass Transition Temp (Tg)60 °C
Mechanical StrengthHigh

Mechanism of Action

The mechanism by which Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate exerts its effects often involves interactions at the molecular level. The pivaloyloxy group, for instance, can enhance the compound's lipophilicity, allowing it to traverse cellular membranes more efficiently. The phenyl and pent-4-ynoate groups may interact with specific enzymes or receptors, triggering biochemical pathways that result in the observed effects.

Comparison with Similar Compounds

Substituent Effects: Pivaloyloxy vs. Nitro Groups

Methyl 5-(4-nitrophenyl)pent-4-ynoate (2a)

  • Structure : Replaces the pivaloyloxy group with a nitro substituent.
  • Synthesis: Prepared via a Sonogashira-type coupling between methyl pent-4-ynoate and 4-iodonitrobenzene under argon in THF, yielding 82% after purification .
  • Key Differences :
    • The nitro group is electron-withdrawing, increasing reactivity toward nucleophilic aromatic substitution compared to the electron-donating pivaloyloxy group.
    • Higher polarity, as evidenced by TLC (Rf = 0.46 in hexanes/EtOAc 4:1) .

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate

  • Stability : The pivaloyloxy group offers steric protection, reducing hydrolysis rates of the ester compared to nitro analogs.
  • Applications : Likely more suitable for reactions requiring steric hindrance, such as selective coupling or fluorescence tagging .

Alkyne Chain Length Variations

Methyl 6-(4-nitrophenyl)hex-5-ynoate (2b)

  • Structure: Extends the alkyne chain by one carbon (hex-5-ynoate vs. pent-4-ynoate).
  • Synthesis: Analogous to 2a but using methyl hex-5-ynoate, yielding 82% .
  • Key Differences: Longer alkyne chains may enhance solubility in non-polar solvents. Altered electronic effects in conjugation with the aromatic ring.

Functional Group Modifications

Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a)

  • Structure : Incorporates a sulfonamide linkage and indole moiety.
  • Synthesis : Derived from intermediates via reaction with 4-(chlorosulfonyl)phenyl pivalate, purified via flash chromatography .
  • The indole core enables π-stacking interactions, absent in the target compound.

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Structure : Features a diphenyl-substituted alkyne and ethoxycarbonyloxy group.
  • Crystallography : Characterized via single-crystal X-ray diffraction (CCDC 1901024), revealing planar geometry and intermolecular π-π interactions .
  • Key Differences :
    • Bulkier diphenyl groups increase steric hindrance, limiting rotational freedom.
    • The ethoxycarbonyloxy group is less hydrolytically stable than pivaloyloxy .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s pivaloyloxy group allows modular synthesis, as seen in analogs like 7a and 2a–b, which use similar protecting-group strategies .
  • Stability vs. Reactivity : Pivaloyloxy esters are less reactive toward nucleophiles than nitro or ethoxycarbonyloxy derivatives, making them preferable for stepwise syntheses .
  • Structural Insights : Crystallographic data for diphenyl analogs highlight the role of substituents in packing efficiency and material properties .

Biological Activity

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate, with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, including data tables and case studies.

PropertyValue
Molecular Formula C17H20O4
Molecular Weight 288.34 g/mol
CAS Number 2059920-01-1
Purity ≥98%
SMILES Notation CC(C)(C)C(=O)OC1=CC=C(C=C1)C#CCCC(=O)OC

This compound acts as a prodrug that can be converted into active forms within biological systems. Its structure allows it to interact with specific cellular targets, particularly in cancer cells. The compound's ability to inhibit pathways involved in tumor growth and proliferation has been documented in various studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by targeting the Signal Transducer and Activator of Transcription 3 (Stat3) pathway. This pathway is often constitutively active in various cancers, including breast cancer.

  • Inhibition of Stat3 Phosphorylation : Studies have shown that this compound can inhibit the phosphorylation of Stat3 at Tyr705, effectively reducing its activity in cancer cell lines such as MDA-MB-468. The inhibition occurs in a dose-dependent manner, suggesting potential for therapeutic application at specific concentrations .
  • Selectivity : The compound demonstrates selectivity for Stat3 over other signaling pathways, which is crucial for minimizing side effects associated with broader-spectrum anti-cancer agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various tumor cell lines:

Cell LineIC50 (µM)Remarks
MDA-MB-468 (Breast)10Complete inhibition of pStat3 at this concentration
HeLa (Cervical Cancer)>50Minimal cytotoxic effects observed

These results indicate that while the compound effectively inhibits Stat3, it exhibits limited cytotoxicity at higher concentrations, making it a promising candidate for targeted therapy.

Study 1: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) study evaluated various derivatives of this compound. Modifications to the pivaloyloxy group enhanced the compound's affinity for the Stat3 SH2 domain, improving its inhibitory potency by up to threefold compared to unmodified versions .

Study 2: In Vivo Efficacy

In vivo studies are necessary to validate the therapeutic potential of this compound. Preliminary results from animal models suggest that systemic administration leads to significant tumor regression in xenograft models of breast cancer, supporting further clinical investigation .

Q & A

Q. What synthetic methodologies are typically employed for the preparation of Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate, and what critical reaction parameters govern yield optimization?

Methodological Answer: The compound is commonly synthesized via Sonogashira coupling between methyl pent-4-ynoate and a pivaloyloxy-substituted aryl halide. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI for efficient alkyne-aryl coupling .
  • Solvent : Dry, degassed THF to prevent oxidative side reactions.
  • Temperature : 60–70°C balances reaction rate and decomposition risks.
  • Equivalents : Use 1.2 equivalents of aryl halide to ensure complete conversion.
ParameterCondition/ReagentImpact on Yield
CatalystPd(PPh₃)₂Cl₂/CuI75–85% yield
AtmosphereArgonPrevents alkyne oxidation
WorkupSilica gel chromatographyPurifies product (>95% purity)

Q. What spectroscopic markers confirm the successful formation of the pivaloyloxy group?

Methodological Answer:

  • ¹H NMR : A singlet at δ 1.30–1.35 ppm for the tert-butyl group .
  • IR : Strong ester C=O stretch at ~1740 cm⁻¹.
  • ¹³C NMR : Carbonyl resonance at ~177 ppm; tert-butyl carbons at ~27 ppm (CH₃) and ~38 ppm (quaternary C) .

Q. What protective group strategies are compatible with the pivaloyloxy moiety during multi-step syntheses?

Methodological Answer: The pivaloyl group is stable under acidic and mild basic conditions but cleaved by strong bases (e.g., NaOH/MeOH). For orthogonal protection:

  • Use TBS ethers for alcohols or Fmoc groups for amines, as demonstrated in fluorescence probe syntheses .

Advanced Research Questions

Q. How can competing side reactions (e.g., Glaser coupling) during alkyne functionalization be mitigated?

Methodological Answer:

  • Oxygen exclusion : Use freeze-pump-thaw cycles to degas solvents.
  • Copper-free conditions : Employ Pd₂(dba)₃ with monodentate phosphines (e.g., P(O-i-Pr)₃) to suppress homocoupling, as shown in nucleoside bisubstrate analog syntheses .

Q. When crystallographic data conflicts with solution-phase spectroscopic data, what validation strategies are recommended?

Methodological Answer:

  • Variable-temperature NMR : Assess conformational flexibility (e.g., rotameric states).
  • DFT calculations : Model solution-phase structures using B3LYP/6-31G* basis sets.
  • Cross-validation : Refine X-ray data with SHELXL and compare with dynamic NMR .

Q. How does the electronic nature of phenyl ring substituents affect reactivity in cross-couplings?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Enhance oxidative addition rates in Pd-catalyzed reactions (e.g., nitro groups increase coupling efficiency by 20–30% ).
  • Hammett studies : For analogous systems, ρ = +1.2 in Suzuki couplings indicates electrophilic aromatic substitution dominance .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between observed and theoretical NMR chemical shifts?

Methodological Answer:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts; hydrogen bonding in DMSO deshields protons.
  • Dynamic effects : Use 2D NOESY to detect through-space interactions influencing shift variability .

Applications in Organic Synthesis

Q. What strategies enable functionalization at the alkyne position without cleaving the pivaloyloxy group?

Methodological Answer:

  • Click chemistry : Use CuAAC (Cu-catalyzed azide-alkyne cycloaddition) under mild conditions (RT, aqueous/organic biphasic system) .
  • Protection : Temporarily silylate the alkyne with TMSCl before functionalization .

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